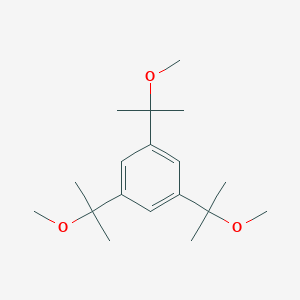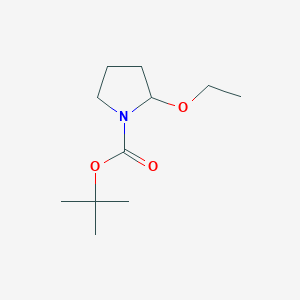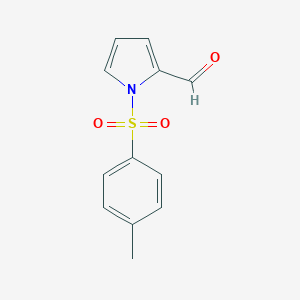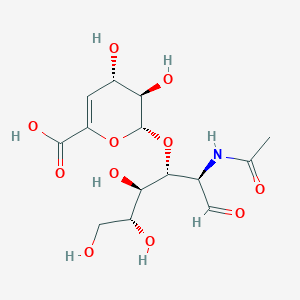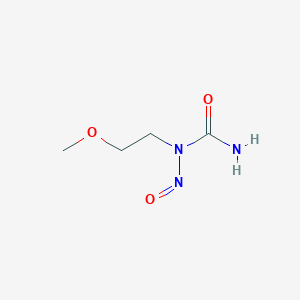
Rhodium(II) formamidinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) formamidinate is a type of organometallic compound that has been widely studied for its potential applications in various fields of science. This compound is known for its unique chemical properties, which make it a valuable tool for researchers in the field of chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of Rhodium(II) formamidinate is not fully understood, but it is believed to involve the transfer of electrons from the rhodium center to the ligand. This results in the formation of a reactive intermediate, which can then undergo various reactions, such as insertion into a C-H bond or cyclopropanation.
Biochemical and Physiological Effects:
Rhodium(II) formamidinate has been shown to have various biochemical and physiological effects, including cytotoxicity and anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to determine the safety and efficacy of Rhodium(II) formamidinate for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Rhodium(II) formamidinate is its high reactivity, which makes it a valuable tool for various organic reactions. However, this compound can be difficult to handle due to its air and moisture sensitivity, which can limit its use in certain experiments. Additionally, the high cost of this compound can also be a limitation for some researchers.
Orientations Futures
There are many future directions for research on Rhodium(II) formamidinate, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in various fields of science. One potential area of research is the use of Rhodium(II) formamidinate in drug delivery, where it could be used to target specific cells or tissues in the body. Additionally, the development of new materials using Rhodium(II) formamidinate could have important applications in electronics and photonics. Overall, the potential applications of Rhodium(II) formamidinate are vast, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
Rhodium(II) formamidinate can be synthesized using various methods, including the reaction of rhodium(II) acetate with formamidine hydrochloride in the presence of a base, such as sodium hydroxide. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Rhodium(II) formamidinate has been extensively studied for its potential applications in various fields of science, including catalysis, materials science, and biochemistry. In catalysis, this compound has been shown to be an effective catalyst for various organic reactions, such as cyclopropanation and C-H bond activation. In materials science, Rhodium(II) formamidinate has been used to synthesize novel materials with unique electronic and optical properties. In biochemistry, this compound has been studied for its potential applications in cancer therapy and drug delivery.
Propriétés
Numéro CAS |
105164-41-8 |
|---|---|
Nom du produit |
Rhodium(II) formamidinate |
Formule moléculaire |
C34H34F6N4O6Rh2 |
Poids moléculaire |
914.5 g/mol |
Nom IUPAC |
(4-methylphenyl)-[(4-methylphenyl)iminomethyl]azanide;rhodium(2+);2,2,2-trifluoroacetate;dihydrate |
InChI |
InChI=1S/2C15H15N2.2C2HF3O2.2H2O.2Rh/c2*1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15;2*3-2(4,5)1(6)7;;;;/h2*3-11H,1-2H3;2*(H,6,7);2*1H2;;/q2*-1;;;;;2*+2/p-2 |
Clé InChI |
MEAYMXOPHWUSCH-UHFFFAOYSA-L |
SMILES isomérique |
CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |
SMILES |
CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |
SMILES canonique |
CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |
Synonymes |
Rh2(Form)(O2CCF3)2(H2O)2 rhodium(II) formadinate rhodium(II)(N,N'-di-4-tolyl formamidinate)(O2CCF3)2(H2O)2 rhodium(II)(N,N'-di-4-tolylformidinate)(trifluoroacetato) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



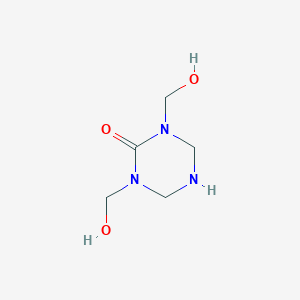
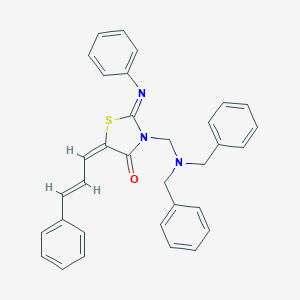



![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
